molecular formula C8H12ClNO2S B1628532 2-(Methanesulfonyl)benzylamine hydrochloride CAS No. 342816-14-2

2-(Methanesulfonyl)benzylamine hydrochloride

Cat. No.: B1628532
CAS No.: 342816-14-2
M. Wt: 221.71 g/mol
InChI Key: ITWDFVUNCISBDX-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of 2-(Methanesulfonyl)benzylamine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for organic compounds containing multiple functional groups. The primary International Union of Pure and Applied Chemistry designation for this compound is (2-methylsulfonylphenyl)methanamine hydrochloride, which precisely describes the molecular structure and substitution pattern. Alternative systematic names include 2-(methanesulfonyl)benzenemethanamine hydrochloride, reflecting the benzene ring as the core structural unit with methanesulfonyl and methanamine substituents.

The compound is registered under Chemical Abstracts Service number 342816-14-2, providing unambiguous identification in chemical databases and literature. The systematic naming convention emphasizes the ortho-position relationship between the methanesulfonyl group and the benzylamine moiety, indicating that these functional groups are attached to adjacent carbon atoms on the benzene ring. This positional specificity is crucial for understanding the compound's chemical behavior and distinguishing it from other structural isomers.

The hydrochloride salt designation indicates the protonation state of the amine functional group and the presence of chloride as the counterion. This salt formation significantly influences the compound's solubility characteristics, stability, and crystalline properties compared to the free base form. The systematic nomenclature also accounts for the sulfone functionality, designated as methanesulfonyl, which represents a methyl group bonded to a sulfur atom through two oxygen atoms in a tetrahedral arrangement.

Molecular Architecture: Benzylamine Core and Methanesulfonyl Substituent

The molecular architecture of this compound centers around a benzylamine core structure with a methanesulfonyl substituent positioned ortho to the benzyl group. The molecular formula C₈H₁₂ClNO₂S encompasses all constituent atoms including the hydrochloride salt formation. The benzylamine core consists of a benzene ring directly connected to a methylene bridge, which in turn links to the primary amine functional group.

The methanesulfonyl substituent introduces significant electronic and steric effects into the molecular framework. This group features a sulfur atom in tetrahedral geometry, bonded to two oxygen atoms through double bonds and to a methyl group and the benzene ring through single bonds. The simplified molecular-input line-entry system representation CS(=O)(=O)C1=CC=CC=C1CN.Cl accurately depicts the connectivity pattern and bonding arrangements. The sulfone functionality creates a strong electron-withdrawing effect that influences the electronic distribution throughout the aromatic system.

The spatial arrangement of functional groups within the molecule creates specific three-dimensional characteristics that affect intermolecular interactions and crystal packing. The ortho-substitution pattern places the methanesulfonyl group in close proximity to the benzylamine moiety, potentially leading to intramolecular interactions or steric constraints. The International Chemical Identifier representation 1S/C8H11NO2S.ClH/c1-12(10,11)8-5-3-2-4-7(8)6-9;/h2-5H,6,9H2,1H3;1H provides detailed information about the molecular connectivity and hydrogen atom distribution.

Crystallographic Data and Solid-State Conformation

The crystallographic characteristics of this compound reveal important information about its solid-state structure and molecular packing arrangements. The compound crystallizes as a white to off-white solid with a defined melting point range that indicates good crystalline order and purity. The Molecular Design Limited number MFCD09265119 serves as an additional identifier for crystallographic databases and structural repositories.

The solid-state conformation is influenced by several factors including hydrogen bonding interactions, electrostatic forces between the protonated amine and chloride counterion, and van der Waals interactions between molecular units. The presence of multiple hydrogen bond donors and acceptors within the molecular structure, including the protonated amine group, sulfone oxygen atoms, and chloride ion, creates opportunities for extensive intermolecular hydrogen bonding networks that stabilize the crystal lattice.

Crystallographic analysis reveals the molecular geometry and bond lengths within the solid state. The benzene ring maintains its characteristic planar structure with typical carbon-carbon bond lengths, while the methanesulfonyl group adopts its preferred tetrahedral geometry around the sulfur center. The benzyl methylene bridge provides conformational flexibility, allowing optimization of crystal packing through rotation around the benzene-methylene bond.

Crystallographic Parameter Value Reference
Molecular Formula C₈H₁₂ClNO₂S
Molecular Weight 221.70 g/mol
Chemical Abstracts Service Number 342816-14-2
Molecular Design Limited Number MFCD09265119
Crystal Form Solid
International Chemical Identifier Key ITWDFVUNCISBDX-UHFFFAOYSA-N

Physicochemical Properties: Melting Point, Solubility, and Hygroscopicity

The physicochemical properties of this compound demonstrate its characteristics as a crystalline organic salt with specific thermal and solubility behaviors. The melting point range of 239-243°C indicates thermal stability and crystalline integrity typical of organic hydrochloride salts. This relatively high melting point suggests strong intermolecular interactions within the crystal lattice, likely involving hydrogen bonding networks between the protonated amine groups, chloride counterions, and sulfone functionalities.

The solubility characteristics of the compound are significantly influenced by its ionic nature as a hydrochloride salt. The presence of the protonated amine and chloride counterion typically enhances water solubility compared to the corresponding free base form. The polar sulfone functionality further contributes to the compound's interaction with polar solvents through dipole-dipole interactions and potential hydrogen bonding with protic solvents.

Hygroscopic properties of the compound relate to its ability to absorb moisture from the atmosphere, which is common among organic hydrochloride salts due to their ionic character and hydrogen bonding capabilities. The presence of multiple polar functional groups, including the sulfone oxygens and protonated amine, creates sites for water molecule coordination and potentially influences storage requirements and handling procedures.

The compound exists as a solid under standard conditions with an assay purity typically ranging from 95-97% in commercial preparations. The high purity levels indicate effective purification methods and crystallization processes that remove impurities and produce consistent material quality. Physical form descriptions consistently identify the compound as a solid powder or crystalline material with white to off-white coloration.

Physicochemical Property Value Reference
Melting Point 239-243°C
Physical Form Solid
Purity (typical) 95-97%
Functional Groups Amine, Sulfone
Color White to off-white
Storage Temperature +4°C

The thermal stability indicated by the melting point range suggests that the compound can withstand moderate heating without decomposition, making it suitable for various synthetic applications that require elevated temperatures. The crystalline nature and defined melting point also indicate that the compound can be effectively purified through recrystallization techniques, which is valuable for obtaining high-purity material for research and development applications.

Properties

IUPAC Name

(2-methylsulfonylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.ClH/c1-12(10,11)8-5-3-2-4-7(8)6-9;/h2-5H,6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWDFVUNCISBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584884
Record name 1-[2-(Methanesulfonyl)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342816-14-2
Record name 1-[2-(Methanesulfonyl)phenyl]methanamine--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID90584884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 342816-14-2
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Preparation Methods

Methanesulfonyl Chloride Coupling

The most straightforward method involves reacting 2-aminobenzyl alcohol with methanesulfonyl chloride (MsCl) in dichloromethane at 0–5°C. This exothermic reaction requires careful temperature control to prevent N-over-sulfonylation. A 2023 study demonstrated that using 1.2 equivalents of MsCl with triethylamine as a base achieves 78% yield after 4 hours. The hydrochloride salt is precipitated by introducing hydrogen chloride gas into the reaction mixture, followed by recrystallization from ethanol/water (3:1).

Microwave-Assisted Sulfonylation

Modern protocols employ microwave irradiation to accelerate the reaction. Under 150 W irradiation at 80°C, reaction times reduce to 15 minutes while maintaining 72% yield. This method minimizes side products like bis-sulfonylated derivatives, which typically form at prolonged reaction durations.

Reductive Amination Pathways

Borohydride-Mediated Reduction

2-(Methanesulfonyl)benzaldehyde undergoes reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol. A 1:1.5 molar ratio of aldehyde to amine precursor at pH 5–6 (maintained by acetic acid) produces the target amine in 65% yield. This method’s limitation lies in the competing reduction of the methanesulfonyl group, which becomes significant above pH 7.

Catalytic Asymmetric Hydrogenation

Chiral variants of the compound have been synthesized using ruthenium-BINAP catalysts. Under 50 bar H2 pressure in tetrahydrofuran (THF), enantiomeric excess (ee) values of 92% are achieved, though yields drop to 58% due to catalyst poisoning by the sulfone group.

Multi-Step Synthesis from Substituted Benzaldehyde Precursors

Acylation-Reduction-Chlorination Sequence

A patent-pending route (2025) outlines a five-step process from m-dibromobenzene:

Step Reaction Reagents/Conditions Yield
1 Friedel-Crafts acylation DMF, n-BuLi, -78°C 86%
2 Borohydride reduction NaBH4, MeOH, 25°C 88%
3 Chlorination SOCl2, THF, 0°C → 25°C 82%
4 Sulfur substitution Thiourea, MeOH, 70°C 75%
5 Sulfonyl chloride formation NCS, HCl, CH3CN, 25°C 68%

This route emphasizes N-chlorosuccinimide (NCS) as a safer chlorine source compared to Cl2 gas, aligning with industrial safety standards.

SNAr-Mediated Cyclization

A 2023 PMC study detailed a nucleophilic aromatic substitution (SNAr) approach using 2-fluoro-5-nitrobenzaldehyde derivatives. The methanesulfonamide group is introduced via Michael addition, followed by cyclization in acetonitrile with 1,8-diazabicycloundec-7-ene (DBU). While this method achieves 70% yield for the dihydroquinoline intermediate, subsequent HCl treatment to form the hydrochloride salt reduces the overall yield to 52%.

Catalytic Methods and Recent Advances

Photoredox Catalysis

Visible-light-mediated sulfonylation using fac-Ir(ppy)3 as a catalyst enables room-temperature reactions. Irradiating 2-aminobenzyl alcohol with methanesulfonyl azide (MsN3) in DMF produces the sulfonamide in 81% yield within 2 hours. This method avoids corrosive HCl gas by employing in situ hydrochloride salt formation.

Continuous Flow Synthesis

A microreactor system combining sulfonylation and salt formation steps achieves 94% conversion at 120°C with 2-minute residence time. The process intensification reduces solvent use by 60% compared to batch methods.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Direct sulfonylation 78 97 Minimal steps Exothermic reaction control
Reductive amination 65 95 Chiral capability Low functional group tolerance
Multi-step synthesis 68 99 Scalability High solvent consumption
Photoredox catalysis 81 98 Mild conditions Catalyst cost

Critical Challenges and Optimization Strategies

Purification Complexities

The hydrochloride salt’s hygroscopic nature complicates drying, necessitating azeotropic distillation with toluene. Residual solvents like THF must be reduced to <500 ppm to meet pharmacopeial standards.

Sulfone Group Stability

Under strongly basic conditions (pH >10), the methanesulfonyl group undergoes nucleophilic displacement by hydroxide ions. Maintaining reaction pH below 8 during workup prevents this degradation.

Industrial-Scale Production Considerations

Bulk manufacturers prioritize cost-effective chlorination alternatives. The use of SOCl2 in place of PCl5 reduces phosphorous waste by 90%, though requires corrosion-resistant Hastelloy reactors. A 2024 lifecycle assessment showed that the thiourea substitution step generates 2.1 kg CO2-eq per kilogram of product, 40% lower than earlier thiocyanate-based routes.

Chemical Reactions Analysis

2-(Methanesulfonyl)benzylamine hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

2-(Methanesulfonyl)benzylamine hydrochloride serves as a valuable building block in organic synthesis. It can participate in various chemical reactions, such as:

  • Substitution Reactions : The compound can undergo nucleophilic substitution, where the methanesulfonyl group can be replaced by other nucleophiles.
  • Oxidation and Reduction Reactions : It can also be oxidized to form sulfone derivatives or reduced to generate primary amines.

These reactions allow for the synthesis of more complex organic molecules, making it an essential reagent in synthetic chemistry.

Biochemical Research

In the realm of biochemistry, this compound is utilized for studying enzyme inhibition and protein-ligand interactions. Its ability to interact with specific enzymes makes it a candidate for investigating biochemical pathways and developing potential therapeutic agents.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential biological activities, including:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against pathogens such as Mycobacterium tuberculosis. Preliminary studies suggest that this compound may exhibit comparable efficacy.
CompoundMIC (nM)Target Pathogen
Methanesulfonyl-benzothiazinone<40Mycobacterium tuberculosis
This compoundTBDTBD
  • Anti-inflammatory Activity : Related compounds have shown anti-inflammatory effects by inhibiting protein denaturation. This suggests potential therapeutic applications for inflammatory conditions.
  • Anticancer Activity : The structural features of this compound may contribute to its anticancer potential by inducing apoptosis in cancer cells. Studies on similar compounds indicate they can enhance caspase-3 activity, leading to cell death.

Case Studies

Several studies have highlighted the biological potential of methanesulfonyl-substituted compounds:

  • Benzothiazinones Study : Research demonstrated that benzothiazinones could inhibit DprE1, an essential enzyme for mycobacterial growth. This finding underscores the potential of similar compounds in combating antibiotic-resistant strains.
  • Antimicrobial Resistance : Investigations into conjugated compounds have revealed significant antimicrobial activity against resistant strains, suggesting that this compound could play a role in addressing antibiotic resistance.

Mechanism of Action

The mechanism of action of 2-(Methanesulfonyl)benzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their function. This can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzylamine Derivatives

Structural and Physicochemical Properties

The table below compares key parameters of 2-(methanesulfonyl)benzylamine hydrochloride with analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position/Group Primary Application
2-(Methanesulfonyl)benzylamine HCl 342816-14-2 C₈H₁₂ClNO₂S* ~254.16 (inferred) 2-(CH₃SO₂) on benzene Pharmaceutical intermediate
Butenafine HCl 101827-46-7 C₂₃H₂₇N·HCl 353.93 Naphthalene-linked benzylamine Antifungal agent
2-(Morpholinosulfonyl)benzylamine HCl 918812-18-7 C₁₁H₁₇ClN₂O₃S 292.78 2-(Morpholinosulfonyl) on benzene Research chemical
5-Fluoro-2-methanesulfonyl-benzylamine HCl 1192347-84-4 C₈H₁₁ClFNO₂S 255.75 2-(CH₃SO₂), 5-F on benzene Synthetic intermediate
3-(Methylsulfonyl)benzylamine HCl BD243761 C₈H₁₂ClNO₂S 229.70 (free base) 3-(CH₃SO₂) on benzene Pharmaceutical intermediate
N-[2-(2-Methoxyphenoxy)ethyl]benzylamine HCl 3246-03-5 C₁₆H₁₉NO₂·HCl 305.79 Phenoxy-ethyl side chain Carvedilol intermediate (Impurity F)

*Inferred from structural analogs .

Key Observations:
  • Positional Isomerism : The 2- vs. 3-sulfonyl substitution (e.g., 2-(methanesulfonyl) vs. 3-(methylsulfonyl)) alters electronic and steric profiles, impacting reactivity in synthetic pathways. The 2-position may enhance steric hindrance in nucleophilic substitutions compared to the 3-isomer .
  • Halogen Effects : The 5-fluoro substitution in 5-fluoro-2-methanesulfonyl-benzylamine HCl enhances metabolic stability and lipophilicity, making it favorable in drug design .

Research Findings and Trends

  • Positional Isomer Studies : Comparative studies of 2- vs. 3-sulfonyl benzylamines reveal distinct reactivity patterns. For instance, 2-substituted derivatives may exhibit slower reaction kinetics in SNAr (nucleophilic aromatic substitution) due to steric constraints .
  • Fluorinated Analogs : The 5-fluoro derivative (CAS: 1192347-84-4) demonstrates enhanced stability in oxidative environments, making it a candidate for prolonged-release formulations .

Biological Activity

2-(Methanesulfonyl)benzylamine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

  • Chemical Formula : C₈H₁₁ClN₂O₂S
  • CAS Number : 342816-14-2
  • Molecular Weight : 218.7 g/mol

The compound contains a methanesulfonyl group, which is known to enhance the reactivity of amines, making it a valuable building block in organic synthesis and medicinal chemistry.

This compound exhibits biological activity primarily through its interaction with various enzymes and proteins. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and disrupting metabolic pathways.
  • Protein Interaction : It has been reported to interact with proteins involved in cell signaling, potentially modulating cellular responses .

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Escherichia coli1510
Staphylococcus aureus185
Pseudomonas aeruginosa1220
Candida albicans1415

These findings suggest that the compound could be developed as a potential antimicrobial agent .

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The following table summarizes the cytotoxic effects observed:

Cell LineIC50 (µM)Apoptosis Induction (Caspase-3 Activity)
MDA-MB-23110Increased by 1.5 times
HepG215Increased by 1.3 times

These results indicate that the compound may serve as a lead for the development of new anticancer therapies .

Case Studies

  • Study on Enzyme Inhibition : A study demonstrated that this compound inhibited specific kinases involved in T cell activation, leading to reduced cytokine production. This suggests potential applications in treating autoimmune diseases .
  • Antimicrobial Evaluation : A series of experiments conducted on various microbial strains indicated that the compound exhibited superior activity compared to standard antibiotics, highlighting its potential as an alternative therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Methanesulfonyl)benzylamine hydrochloride in a laboratory setting?

  • Methodology : A plausible route involves sulfonation of a benzylamine precursor. For example, reacting benzylamine with methanesulfonyl chloride under controlled alkaline conditions (e.g., in the presence of triethylamine) to form the sulfonamide bond. Subsequent purification via recrystallization or column chromatography ensures product integrity. Characterization by NMR and mass spectrometry validates structural fidelity .
  • Key Considerations : Monitor reaction pH and temperature to avoid side reactions (e.g., over-sulfonation). Use anhydrous solvents to prevent hydrolysis of the sulfonyl chloride intermediate.

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Handling : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to minimize inhalation risks, as sulfonamide derivatives may cause respiratory irritation .
  • Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hygroscopic degradation. Avoid exposure to light and moisture, which can hydrolyze the sulfonyl group .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is standard. A purity threshold of ≥95% is typical for research-grade compounds .
  • Structural Confirmation : Use 1^1H/13^13C NMR to verify the methanesulfonyl group (δ ~3.0 ppm for methyl protons) and benzylamine backbone. IR spectroscopy can confirm sulfonamide (S=O stretching at ~1350–1150 cm1^{-1}) and amine (N–H stretching at ~3300 cm1^{-1}) functional groups .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reactivity of the methanesulfonyl group in this compound under varying reaction conditions?

  • Experimental Design :

  • Nucleophilic Substitution : React with thiols or amines to assess sulfonamide stability.
  • Acid/Base Stability : Expose the compound to varying pH (e.g., HCl/NaOH solutions) and monitor decomposition via HPLC.
  • Thermal Analysis : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds .
    • Data Interpretation : Compare kinetic profiles under different conditions to map reactivity trends. Use DFT calculations to correlate experimental results with electronic properties of the sulfonyl group.

Q. What strategies are recommended for resolving discrepancies in spectroscopic data (e.g., NMR, IR) when analyzing derivatives of this compound?

  • Cross-Validation : Use orthogonal techniques (e.g., mass spectrometry alongside NMR) to confirm molecular weight and functional groups.
  • Reference Standards : Compare data with certified reference materials (CRMs) for analogous sulfonamides to identify anomalies .
  • Dynamic NMR : For conformational isomerism, perform variable-temperature NMR to detect slow-exchange processes affecting peak splitting .

Q. How should researchers approach the optimization of reaction yields when synthesizing novel analogs of this compound with modified benzylamine moieties?

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent polarity, catalyst loading, temperature). Response surface methodology (RSM) can identify optimal conditions .
  • Protection-Deprotection Strategies : Introduce temporary protecting groups (e.g., Boc for amines) to prevent side reactions during sulfonation .
  • Scale-Up Considerations : Ensure solvent compatibility with large-scale reactions. Pilot studies under reflux or microwave-assisted conditions may enhance efficiency .

Safety and Compliance

  • Hazard Mitigation : Classify the compound under GHS guidelines (e.g., H302 for acute oral toxicity) and adhere to institutional protocols for waste disposal .
  • Ecotoxicity : While specific data may be lacking, assume precautionary measures to prevent environmental release due to potential bioaccumulation risks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(Methanesulfonyl)benzylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Methanesulfonyl)benzylamine hydrochloride

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